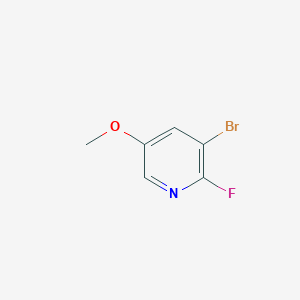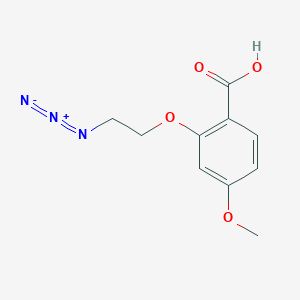
2-(2-Azidoethoxy)-4-methoxybenzoic acid
説明
Molecular Structure Analysis
The molecular structure of “2-(2-Azidoethoxy)acetic acid” is C4H7N3O3 and for “(2-(2-azidoethoxy)ethoxy)acetic acid” is C6H11N3O4 . These structures indicate the presence of azide groups, which are crucial for click chemistry reactions .Chemical Reactions Analysis
Azide groups are known to participate in click chemistry reactions, specifically in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is used to modify azides or alkynes that have been introduced into biomolecules .科学的研究の応用
Application in the Synthesis of Celastrol Derivatives
- Summary of the Application : This compound is used in the synthesis of a derivative of the natural compound celastrol . This derivative is connected to a PEG azide moiety through an amide linkage .
- Methods of Application : The linkage was achieved through the activation of the carboxylic acid using HOBt/EDC . The compound was fully characterized by proton (1H), carbon-13 (13C), heteronuclear single quantum coherence (HSQC), correlation spectroscopy (1H-1H-COSY), and distortionless enhancement by polarization transfer (DEPT) NMR . Ultraviolet (UV), Fourier-transform infrared (FTIR), and high-resolution mass spectrometry (HRMS) were also adopted .
- Results or Outcomes : Computational investigations were conducted to forecast the binding mode between the synthesized compound and sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase (SERCA), a known target for the development of novel therapeutics for rheumatoid arthritis . Additionally, the drug-likeness of the synthesized compound was assessed by predicting its pharmacokinetic properties .
Application in the Synthesis of Quinoline Derivatives
- Summary of the Application : This compound is used in the synthesis of quinoline derivatives . The development of synthetic methods for making quinoline derivatives continuously attracts the interest of organic and medicinal chemists .
- Methods of Application : This paper highlights 2-azidobenzaldehyde-based [4+2] annulation for the synthesis of quinoline derivatives including fused and spiro-quinolines, quinoline-4-ols, 4-aminoquinolines, and related compounds .
- Results or Outcomes : Quinoline is a privileged scaffold for bioactive molecules . Many quinoline derivatives have been reported or are under development as druggable molecules for anticancer, antibacterial, antifungal, antiviral, antimalarial, antioxidant, anti-inflammatory, CNS effect, cardiovascular, anticonvulsant, analgesic, and anthelmintic research .
Application in Live Cell Copper Click Labeling
- Summary of the Application : This compound is used in a genetically encoded picolyl azide for improved live cell copper click labeling . Bioorthogonal chemistry allows rapid and highly selective reactivity in biological environments .
- Methods of Application : The copper-catalyzed azide–alkyne cycloaddition (CuAAC) is a classic bioorthogonal reaction routinely used to modify azides or alkynes that have been introduced into biomolecules . Amber suppression is an efficient method for incorporating such chemical handles into proteins on the ribosome .
- Results or Outcomes : The ncAA paz-lysine (PazK), which contains a picolyl azide motif, was prepared and efficiently incorporated into proteins by amber suppression in mammalian cells . PazK-labeled proteins show improved reactivity with alkyne reagents in CuAAC .
Application in Antibody-Drug Conjugates
- Summary of the Application : This compound is used in the synthesis of antibody-drug conjugates (ADCs) . ADCs enable the targeted delivery of highly potent cytotoxic payloads to tumors .
- Methods of Application : N 6-((2-azidoethoxy)carbonyl)-l-lysine was efficiently incorporated into trastuzumab and generated antibodies with 2 azide groups that were efficiently conjugated by both strain promoted alkyl azide cycloaddition (SPAAC) and Cu(I) alkyl azide cycloaddition (CuAAC) to generate homogenous ADCs .
- Results or Outcomes : ADCs are a therapeutic modality that has been used for the treatment of cancer .
Application in Genetic Code Expansion
- Summary of the Application : This compound is used in genetic code expansion, which allows the expression of proteins with distinct chemical handles through the residue- or site-specific introduction of noncanonical amino acids (ncAAs) into proteins in response to stop codons .
- Methods of Application : The archaeal pyrrolysyl-tRNA synthetases (PylRSs) facilitate expansion of the genetic code of E. coli and mammalian cells, allowing for the site-specific incorporation of hundreds of ncAAs into proteins .
- Results or Outcomes : The ability to precisely control the location(s) of ncAAs with wide ranges of chemical functionality significantly advances applications in synthetic biology, chemical biology, and protein engineering .
Application in Bioorthogonal Chemistry
- Summary of the Application : This compound is used in bioorthogonal chemistry, which allows rapid and highly selective reactivity in biological environments .
- Methods of Application : The copper-catalyzed azide–alkyne cycloaddition (CuAAC) is a classic bioorthogonal reaction routinely used to modify azides or alkynes that have been introduced into biomolecules .
- Results or Outcomes : Bioorthogonal chemistries enable endless possibilities for further derivatizing ncAA-containing proteins in or on live cells with fluorophores, lipids, or affinity handles .
Safety And Hazards
特性
IUPAC Name |
2-(2-azidoethoxy)-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-16-7-2-3-8(10(14)15)9(6-7)17-5-4-12-13-11/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJLJZBEKKPJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)OCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Azidoethoxy)-4-methoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383112.png)
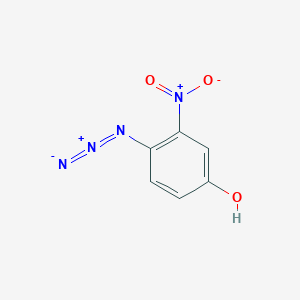
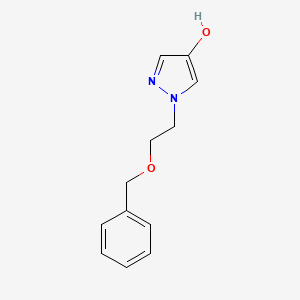
![8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene](/img/structure/B1383118.png)
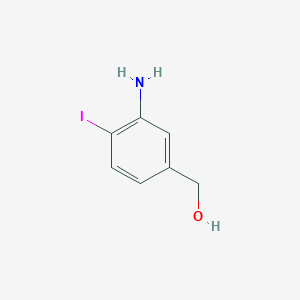
![1'-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1383122.png)
![Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1383124.png)
![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383125.png)
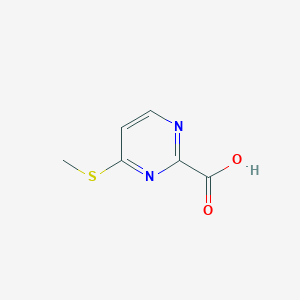
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1383129.png)
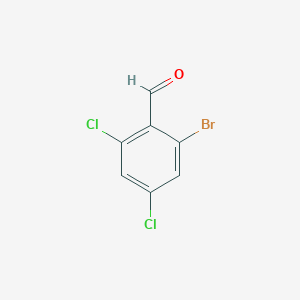
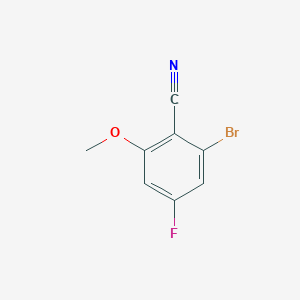
![tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1383134.png)
